molecular formula C11H11F2NO2 B1419428 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile CAS No. 1193389-10-4

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile

Cat. No.: B1419428
CAS No.: 1193389-10-4
M. Wt: 227.21 g/mol
InChI Key: SJVDSXRKXPLEHW-UHFFFAOYSA-N
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Biological Activity

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile (CAS No. 1193389-10-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its mechanisms of action, biochemical pathways, and therapeutic implications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence several key biochemical pathways:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, which may mediate its therapeutic effects.
  • Enzyme Interaction : It can inhibit specific enzymes by forming covalent bonds with their active sites, leading to alterations in metabolic pathways and cellular functions.
  • Gene Expression Modulation : By interacting with transcription factors, the compound can influence the transcriptional regulation of target genes, affecting cellular responses such as proliferation and apoptosis.

The compound is involved in various biochemical reactions and has been associated with a range of biological activities:

Activity TypeDescription
AntimicrobialDemonstrated effectiveness against certain bacterial strains.
AnticancerExhibits cytotoxic effects on cancer cell lines in vitro.
Anti-inflammatoryReduces inflammatory markers in cellular assays.
AntioxidantScavenges free radicals, potentially mitigating oxidative stress.

Case Studies and Research Findings

Recent studies have explored the compound's biological effects through various experimental models:

  • Anticancer Activity : In a study involving human cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Antimicrobial Effects : Research demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.
  • Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

  • Low Doses : At low concentrations, the compound enhances metabolic activity and promotes cell survival.
  • High Doses : Elevated concentrations can lead to toxicity characterized by oxidative stress and cellular damage due to the generation of reactive oxygen species (ROS) .

Metabolic Pathways

The compound interacts with several metabolic pathways:

  • Cytochrome P450 Enzymes : It modulates the activity of cytochrome P450 enzymes, influencing the metabolism of various substrates.
  • Transport Mechanisms : The distribution within tissues is facilitated by binding to plasma proteins such as albumin, which enhances its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

2-[4-(difluoromethoxy)-3-ethoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-2-15-10-7-8(5-6-14)3-4-9(10)16-11(12)13/h3-4,7,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVDSXRKXPLEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241135
Record name 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-10-4
Record name 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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